molecular formula C24H38O4 B166004 Dioctyl benzene-1,3-dicarboxylate CAS No. 4654-18-6

Dioctyl benzene-1,3-dicarboxylate

Cat. No.: B166004
CAS No.: 4654-18-6
M. Wt: 390.6 g/mol
InChI Key: LERGDXJITDVDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dioctyl benzene-1,3-dicarboxylate is an organic compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is part of the phthalate family, which is widely used in the production of flexible polyvinyl chloride (PVC) products .

Mechanism of Action

Target of Action

Dioctyl benzene-1,3-dicarboxylate, also known as Di (n-octyl) phthalate , is a phthalate ester primarily used as a plasticizer . Its primary targets are polyvinyl chloride (PVC) resins in various products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .

Mode of Action

This compound interacts with its targets by softening the PVC resins . It modifies the PVC resin structure, weakens the interactions between polymer chains, and decreases the glass transition temperature . This results in reduced tensile strength and increased elongation at break, improving the plasticity of the articles and enhancing the processability of PVC resins .

Biochemical Pathways

The compound is known to act as an endocrine disruptor . It affects the glucocorticoid biosynthesis pathway . The proposed degradation pathway involves the initial transformation of this compound to phthalic acid (PA) via de-esterification, followed by the metabolism of PA to protocatechuate acid, which is eventually converted to the tricarboxylic acid (TCA) cycle through the meta-cleavage pathway .

Pharmacokinetics

Its physical properties such as density (0985g/cm3), boiling point (4232ºC at 760 mmHg), and flash point (2262ºC) have been reported . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the softening of PVC resins, leading to improved plasticity and processability of PVC-based products . It’s also known to act as an endocrine disruptor, potentially causing adverse health effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its use as a plasticizer in various products means that it can leach out into the environment, where it can cause potential harm due to its endocrine-disrupting properties . Furthermore, regulatory pressures and health concerns have led to its phase-out in many products in the United States and European Union .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Dioctyl benzene-1,3-dicarboxylate are not well-studied. It is known that similar compounds can interact with various enzymes and proteins. For instance, phthalate esters, which are structurally similar to this compound, have been shown to inhibit enzymes of the glucocorticoid biosynthesis pathway . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds.

Cellular Effects

The cellular effects of this compound are not well-documented. Similar compounds have been shown to influence cell function. For example, phthalate esters can alter cell signaling pathways, gene expression, and cellular metabolism . It is possible that this compound may have similar effects on cells.

Molecular Mechanism

It is known that similar compounds can bind to biomolecules, inhibit or activate enzymes, and alter gene expression

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function

Dosage Effects in Animal Models

Similar compounds have been shown to have toxic or adverse effects at high doses

Metabolic Pathways

Similar compounds have been shown to be involved in various metabolic pathways

Transport and Distribution

Similar compounds have been shown to interact with transporters and binding proteins

Subcellular Localization

Similar compounds have been shown to be localized to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions

Dioctyl benzene-1,3-dicarboxylate is synthesized through the esterification of benzene-1,3-dicarboxylic acid with octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where benzene-1,3-dicarboxylic acid and octanol are continuously fed into the reactor along with the acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dioctyl benzene-1,3-dicarboxylate primarily undergoes esterification and hydrolysis reactions. In esterification, the compound is formed by reacting benzene-1,3-dicarboxylic acid with octanol. In hydrolysis, the ester bond is broken down in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,3-dicarboxylic acid and octanol .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Dioctyl phthalate
  • Diisononyl phthalate
  • Di(2-ethylhexyl) phthalate
  • Diisooctyl phthalate

Comparison

Dioctyl benzene-1,3-dicarboxylate is unique due to its specific ester structure, which provides distinct flexibility and durability properties compared to other phthalates. While compounds like dioctyl phthalate and diisononyl phthalate are also used as plasticizers, this compound offers better performance in certain applications due to its chemical structure .

Properties

IUPAC Name

dioctyl benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-18-27-23(25)21-16-15-17-22(20-21)24(26)28-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERGDXJITDVDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021693
Record name Dioctylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4654-18-6
Record name NSC17082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dioctylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.